molecular formula C14H19NO4 B3082539 Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate CAS No. 112887-40-8

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Cat. No.: B3082539
CAS No.: 112887-40-8
M. Wt: 265.3 g/mol
InChI Key: JLXGHWHTUOCXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-Hydroxyethyl)morpholine-4-carboxylate is a morpholine-based building block designed for research and development purposes. Compounds within this chemical class are frequently employed as versatile intermediates in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical research . The structure incorporates both a benzyl-protected carboxylate group and a hydroxyethyl side chain, which can serve as functional handles for further chemical modification. Researchers can utilize this reagent to introduce a substituted morpholine moiety into target structures. Morpholine derivatives are of significant interest in medicinal chemistry due to their presence in biologically active molecules and their ability to influence the solubility and metabolic profile of compounds . This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified or approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-8-6-13-10-15(7-9-18-13)14(17)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXGHWHTUOCXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-hydroxyethyl)morpholine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-benzylmorpholine-2-carboxylate (CAS 135072-32-1)

  • Key Differences : The ethyl ester and benzyl group at position 4 (vs. position 4 benzyl ester and 2-hydroxyethyl in the target compound) result in distinct electronic and steric profiles. The ethyl group reduces molecular weight (253.30 vs. ~277.3) and may lower boiling points compared to benzyl analogs.
  • Applications : Supplied in bulk quantities (1g–25g) for synthetic workflows, emphasizing its utility in exploratory chemistry .

Benzyl 2-(aminomethyl)morpholine-4-carboxylate (CAS 317365-31-4)

  • Key Differences: The 2-aminomethyl substituent replaces the hydroxyethyl group, introducing a primary amine. This modification increases polarity (molecular weight 250.13) and enables peptide coupling or Schiff base formation.
  • Safety : Classified under HS Code 2934999090, indicating regulatory oversight for amine-containing compounds .

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 136992-21-7)

  • Key Differences : The tert-butyl ester replaces the benzyl group, reducing aromaticity and increasing hydrophobicity. This analog is available in high-purity grades (99%–99.999%), suggesting its use in regulated pharmaceutical processes.
  • Hazards : Classified with warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Benzyl 4-(2-chloroacetyl)morpholine-2-carboxylate (CAS 939411-97-9)

  • Key Differences : The chloroacetyl group at position 4 introduces electrophilic reactivity, enabling alkylation reactions. Its higher molecular weight (297.73) and density (1.297 g/cm³) reflect increased halogen content .

Biological Activity

Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a morpholine ring, a carboxylate group, and a benzyl moiety, which provide it with diverse chemical reactivity and biological interactions.

Chemical Structure

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol

This compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects depending on the target and the context in which the compound is utilized.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Anticholinesterase Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests that this compound may have implications in treating neurodegenerative diseases like Alzheimer's .
  • Antiviral Activity : The compound's structural analogs have been investigated for antiviral properties, particularly against RNA viruses. The presence of the morpholine ring may enhance the compound's ability to interact with viral proteins or enzymes .

Case Studies

  • Neuroprotective Effects : A study focused on morpholine derivatives demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in neuroprotection during neurodegenerative conditions .
  • Antiviral Studies : Research on related compounds has shown promising results against various viruses, including hepatitis C and other RNA viruses. The effectiveness of these compounds often correlates with their ability to inhibit key viral enzymes, indicating that this compound may exhibit similar antiviral properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
MorpholineSimple morpholine structureLimited biological activity
4-(2-Hydroxyethyl)morpholineLacks benzyl groupModerate AChE inhibition
Benzyl 2-(hydroxymethyl)morpholine-4-carboxylateContains hydroxymethyl groupAntiviral and neuroprotective

Summary of Findings

The unique combination of functional groups in this compound allows for enhanced reactivity and biological interactions compared to simpler analogs. Its potential applications in treating neurodegenerative diseases and viral infections make it a candidate for further research.

Q & A

Basic: What are the established synthetic methodologies for Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate?

Answer:
The synthesis typically involves alkylation of morpholine derivatives. A common approach includes:

Formation of the morpholine backbone : Reacting morpholine with benzyl chloride in the presence of a base (e.g., NaOH) to introduce the benzyl group.

Functionalization with a hydroxyethyl group : Subsequent alkylation with 2-bromoethanol or similar reagents under reflux conditions (e.g., ethanol solvent at 353K for 3 hours).

Purification : Recrystallization from ethanol yields high-purity crystals. Key parameters include stoichiometric ratios, solvent choice, and reaction time .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles, hydrogen-bonding networks). For example, aromatic ring dihedral angles of ~86.8° and planar amine geometries (bond angle sums ≈360°) are critical for structural validation .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>97% by HLC methods) and identifies impurities .

Basic: How can the purity and stability of this compound be assessed under different storage conditions?

Answer:

  • Stability Studies : Monitor degradation via HPLC under varying temperatures (e.g., 4°C, room temperature) and humidity.
  • Impurity Profiling : Compare against reference standards (e.g., EP impurities like methyl 4'-(bromomethyl)biphenyl-2-carboxylate) to identify byproducts .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability using melting points (e.g., mp 244–245°C for related compounds) .

Advanced: What insights can X-ray crystallography provide regarding the molecular conformation and intermolecular interactions?

Answer:
X-ray crystallography reveals:

  • Crystal System : Triclinic (space group P1) with unit cell parameters:
    • a=9.1794(18)a = 9.1794(18) Å, b=9.4642(19)b = 9.4642(19) Å, c=11.665(2)c = 11.665(2) Å
    • α=101.78(3)\alpha = 101.78(3)^\circ, β=107.81(3)\beta = 107.81(3)^\circ, γ=93.57(3)\gamma = 93.57(3)^\circ .
  • Hydrogen-Bonding Networks :
    • N–H···O bonds form trans-dimers (R_2$$^2(22) motifs).
    • O–H···S linkages extend dimers into [101]-direction chains .
      These interactions influence solubility and crystal packing efficiency.

Advanced: How do variations in synthetic conditions (e.g., solvent, temperature) impact the stereochemical outcome?

Answer:

  • Solvent Effects : Polar solvents (e.g., ethanol) favor hydrogen-bond stabilization, reducing π-π stacking and fluorescence quenching .
  • Temperature Control : Reflux at 353K ensures complete alkylation but may induce epimerization if chiral centers are present.
  • Catalyst Use : Base catalysts (e.g., NaOH) optimize benzylation efficiency but require stoichiometric precision to avoid byproducts .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

Answer:

  • Dynamic Effects : Account for molecular flexibility (e.g., torsion angles like C1–N1–N2–C9 = 170.6(2)°) in DFT calculations.
  • Cross-Validation : Pair NMR with X-ray data to validate static vs. dynamic conformations.
  • Impurity Analysis : Use mass spectrometry to detect trace isomers or degradation products that skew spectral data .

Advanced: What strategies elucidate the hydrogen-bonding network and its role in crystal packing?

Answer:

  • Geometric Analysis : Measure hydrogen-bond distances (e.g., N–H···O = 2.89 Å) and angles from crystallographic tables.
  • Symmetry Operations : Use symmetry codes (e.g., x+1,y,z+1x+1, y, z+1) to map dimer and chain formation.
  • Packing Diagrams : Visualize interactions (e.g., O–H···S bonds) that stabilize the lattice and influence mechanical properties .

Advanced: How can researchers validate crystallographic data discrepancies (e.g., unit cell parameters)?

Answer:

  • Data Recollection : Re-measure using a fresh crystal to rule out sample degradation.
  • Software Cross-Check : Refine structures with multiple programs (e.g., SHELXL2018, OLEX2) to confirm space group assignments.
  • Multi-Scan Corrections : Apply absorption corrections (e.g., X-RED32) to minimize experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.